molecular formula C14H21F3N4O B7051139 N-[3-(2-methylimidazol-1-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide

N-[3-(2-methylimidazol-1-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide

Cat. No.: B7051139
M. Wt: 318.34 g/mol
InChI Key: WWCPHSFEIVNEHA-UHFFFAOYSA-N
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Description

N-[3-(2-methylimidazol-1-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide is a complex organic compound that features both imidazole and piperidine rings. The presence of these heterocyclic structures makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-[3-(2-methylimidazol-1-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N4O/c1-11-18-6-10-20(11)7-2-5-19-13(22)21-8-3-12(4-9-21)14(15,16)17/h6,10,12H,2-5,7-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCPHSFEIVNEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCNC(=O)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylimidazol-1-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylimidazol-1-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions often require specific pH levels, temperatures, and solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

N-[3-(2-methylimidazol-1-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(2-methylimidazol-1-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2-methylimidazol-1-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide: shares similarities with other imidazole-containing compounds, such as histidine and metronidazole.

    Piperidine derivatives: Compounds like piperine and piperidine itself are structurally related.

Uniqueness

What sets this compound apart is the combination of both imidazole and piperidine rings, which may confer unique biological and chemical properties not found in simpler analogs.

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